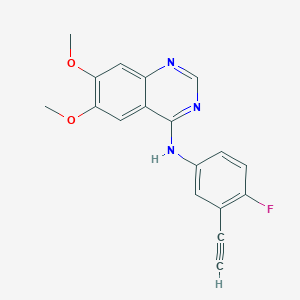
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine typically involves the reaction of morpholine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound can be used as a probe to study the interactions of morpholine derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-4-(4-Methylphenylsulfonyl)-2-(2-methylpropyl)morpholine
- (2R)-4-(4-Methylbenzenesulfonyl)-2-(2-methylbutyl)morpholine
- (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-ethylpropyl)morpholine
Uniqueness
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is unique due to its specific substitution pattern on the morpholine ring and the presence of the 4-methylbenzenesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
185544-92-7 |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(2R)-4-(4-methylphenyl)sulfonyl-2-(2-methylpropyl)morpholine |
InChI |
InChI=1S/C15H23NO3S/c1-12(2)10-14-11-16(8-9-19-14)20(17,18)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3/t14-/m1/s1 |
Clé InChI |
QUYHIGJNIGBOCQ-CQSZACIVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCO[C@@H](C2)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)

![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
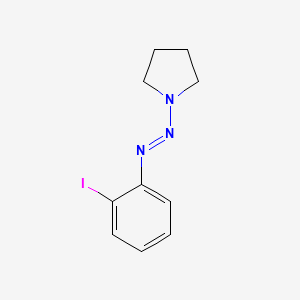
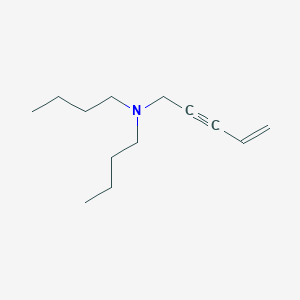
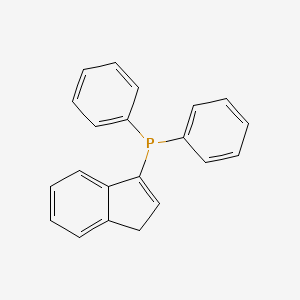
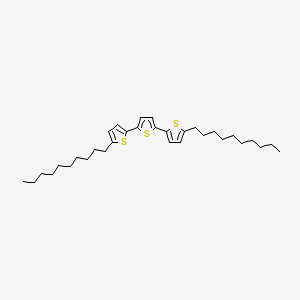

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
